molecular formula C8H2ClF6NO2 B14120540 1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene CAS No. 33784-31-5

1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene

Katalognummer: B14120540
CAS-Nummer: 33784-31-5
Molekulargewicht: 293.55 g/mol
InChI-Schlüssel: QQDUNJGKQPMOOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene: is an aromatic compound with the molecular formula C8H2ClF6NO2 . This compound is characterized by the presence of a chloro group, a nitro group, and two trifluoromethyl groups attached to a benzene ring. The trifluoromethyl groups are known for their electron-withdrawing properties, which significantly influence the chemical behavior of the compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene can be synthesized through various methods. One common approach involves the nitration of 1-chloro-4,5-bis(trifluoromethyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of advanced catalysts and optimized reaction parameters can improve yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using metal hydrides.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the electron-withdrawing nature of the trifluoromethyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Aminated Derivatives: From the reduction of the nitro group.

    Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of medicinal compounds with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups.

Wirkmechanismus

The mechanism of action of 1-chloro-2-nitro-4,5-bis(trifluoromethyl)benzene is largely influenced by its electron-withdrawing trifluoromethyl groups. These groups stabilize negative charges and enhance the compound’s reactivity towards nucleophiles. The nitro group can participate in redox reactions, while the chloro group can undergo substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species.

Vergleich Mit ähnlichen Verbindungen

  • 4-Chloro-1-nitro-2-(trifluoromethyl)benzene
  • 4-Chlorobenzotrifluoride
  • 2-Nitro-4-(trifluoromethyl)benzonitrile

Comparison: 1-Chloro-2-nitro-4,5-bis(trifluoromethyl)benzene is unique due to the presence of two trifluoromethyl groups, which significantly enhance its electron-withdrawing capability compared to similar compounds with only one trifluoromethyl group. This makes it more reactive in nucleophilic substitution reactions and more stable in oxidative conditions.

Eigenschaften

CAS-Nummer

33784-31-5

Molekularformel

C8H2ClF6NO2

Molekulargewicht

293.55 g/mol

IUPAC-Name

1-chloro-2-nitro-4,5-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2ClF6NO2/c9-5-1-3(7(10,11)12)4(8(13,14)15)2-6(5)16(17)18/h1-2H

InChI-Schlüssel

QQDUNJGKQPMOOM-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)C(F)(F)F)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.